4-Octylpyridine
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Overview
Description
4-Octylpyridine is an organic compound with the molecular formula C13H21N. It is a derivative of pyridine, where an octyl group is attached to the fourth position of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Octylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with octyl halides in the presence of a base. For example, the reaction of pyridine with octyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide can yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Octylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: 4-Octyltetrahydropyridine.
Substitution: 4-Halo-octylpyridine derivatives.
Scientific Research Applications
4-Octylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of biological receptors and enzymes.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Octylpyridine involves its interaction with molecular targets such as enzymes and receptors. The octyl group enhances its lipophilicity, allowing it to interact with hydrophobic sites within biological systems. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4-Ethylpyridine
- 4-Propylpyridine
- 4-Butylpyridine
Comparison: 4-Octylpyridine is unique due to its longer alkyl chain, which significantly affects its physical and chemical properties. The increased hydrophobicity enhances its ability to interact with lipid membranes and hydrophobic sites in proteins, making it distinct from its shorter-chain analogs.
Properties
IUPAC Name |
4-octylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-13-9-11-14-12-10-13/h9-12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVGJECZAOTXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40089-91-6 |
Source
|
Record name | Octylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040089916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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